molecular formula C11H17NO2 B8729040 (3-{[2-(Dimethylamino)ethyl]oxy}phenyl)methanol

(3-{[2-(Dimethylamino)ethyl]oxy}phenyl)methanol

Cat. No. B8729040
M. Wt: 195.26 g/mol
InChI Key: FNIAJWREOFRHDI-UHFFFAOYSA-N
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Patent
US08357716B2

Procedure details

Methyl 3-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate (for a preparation see Intermediate 16) (2.22 g, 9.36 mmol) was dissolved in THF (15 mL) and cooled in ice. The solution was then treated dropwise with an ether solution of LiAlH4 (1M, 10 mL) under nitrogen, and the mixture was stirred in an ice-bath for 1.5 h. LCMS indicated only completion. The mixture was cooled in ice and aqueous saturated sodium sulfate solution was added until a white precipitate formed. The mixture was stirred for 2 h and then allowed to stand O/W at RT. The mixture was then filtered, the solid was washed with ethyl acetate, and the filtrate and washings concentrated under reduced pressure. The resulting colourless oil was dissolved in methanol and applied to a pre-washed SCX-2 cartridge. The cartridge was washed with methanol and then eluted with 10% aqueous ammonia in methanol. The ammoniacal fractions were combined and evaporated under reduced pressure to give the title compound (1.236 g, 68%). LCMS (System A) RT=0.36 min, ES+ve m/z 196 (M+H)+.
Name
Methyl 3-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:17])[C:3](=O)[CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][CH:15]=1)[C:9](OC)=[O:10].CCOCC.[H-].[H-].[H-].[H-].[Li+].[Al+3].S([O-])([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[CH3:1][N:2]([CH3:17])[CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]([CH2:9][OH:10])[CH:13]=[CH:14][CH:15]=1 |f:2.3.4.5.6.7,8.9.10|

Inputs

Step One
Name
Methyl 3-{[2-(dimethylamino)-2-oxoethyl]oxy}benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(COC=1C=C(C(=O)OC)C=CC1)=O)C
Step Two
Name
Intermediate 16
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
10 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred in an ice-bath for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in ice
CUSTOM
Type
CUSTOM
Details
formed
STIRRING
Type
STIRRING
Details
The mixture was stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at RT
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the solid was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate and washings concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting colourless oil was dissolved in methanol
WASH
Type
WASH
Details
The cartridge was washed with methanol
WASH
Type
WASH
Details
eluted with 10% aqueous ammonia in methanol
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CN(CCOC=1C=C(C=CC1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.236 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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